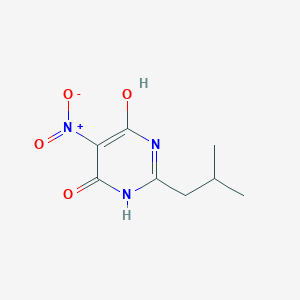
6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA. This specific compound features a hydroxy group, a nitro group, and an isobutyl group attached to the pyrimidine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of the isobutyl group through alkylation. The hydroxy group can be introduced via hydroxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Applications De Recherche Scientifique
6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The isobutyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2-Hydroxy-5-nitrobenzaldehyde
Comparison
Compared to these similar compounds, 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one is unique due to the presence of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The combination of hydroxy, nitro, and isobutyl groups further differentiates it, providing a unique set of properties that can be exploited in various applications.
Propriétés
Numéro CAS |
61456-92-6 |
|---|---|
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
4-hydroxy-2-(2-methylpropyl)-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O4/c1-4(2)3-5-9-7(12)6(11(14)15)8(13)10-5/h4H,3H2,1-2H3,(H2,9,10,12,13) |
Clé InChI |
SDHRQBMEKXQEEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


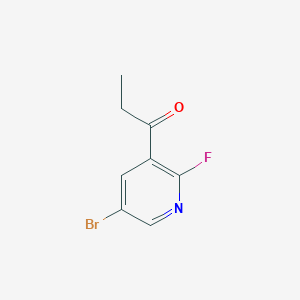

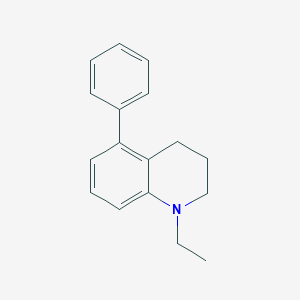
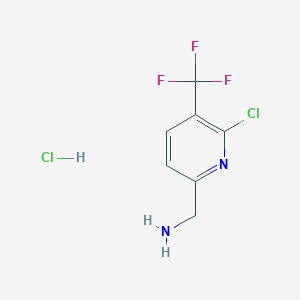
![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)




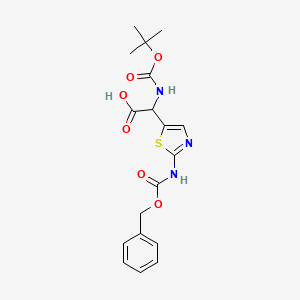

![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
